molecular formula C7H9Cl3N2O B1396403 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1338495-32-1

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B1396403
CAS No.: 1338495-32-1
M. Wt: 243.5 g/mol
InChI Key: VITZQIRSDLPQDD-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazole ring substituted with methyl groups at the 1- and 3-positions and a trichloroethanol moiety at the 4-position (C₇H₉Cl₃N₂O; MW 243.51) . It is commonly used in organic synthesis and agrochemical research, though specific applications remain understudied.

Properties

IUPAC Name

2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3,6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITZQIRSDLPQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C(Cl)(Cl)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195477
Record name 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-32-1
Record name 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with trichloroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:

1,3-dimethyl-1H-pyrazole+trichloroacetaldehyde2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol\text{1,3-dimethyl-1H-pyrazole} + \text{trichloroacetaldehyde} \rightarrow \text{2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol} 1,3-dimethyl-1H-pyrazole+trichloroacetaldehyde→2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding ketone, reduced alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole ring may also interact with various receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern Variations on the Pyrazole Ring

1-Methyl Analog :
  • Compound: 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol
  • Structure : Lacks the 3-methyl group on the pyrazole.
1-Ethyl-3,5-Dimethyl Analog :
  • Compound: 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
  • Structure : Ethyl group at position 1 and additional methyl at position 3.
  • Properties: CAS No.: 1338494-96-4 Molecular Weight: 271.57 g/mol Significance: Increased lipophilicity due to the ethyl group, which may enhance membrane permeability in agrochemical applications .
1,3,5-Trimethyl Analog :
  • Compound: 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
  • Structure : Additional methyl group at position 4.
  • Properties: CAS No.: 1338494-89-5 Molecular Weight: 257.54 g/mol Note: Higher density (1.46 g/cm³) and boiling point (346.5°C) compared to the 1,3-dimethyl derivative, suggesting stronger intermolecular forces .

Functional Group Modifications

Trichloroethanone Derivatives :
  • Compound: 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone
  • Structure : Ketone group replaces the hydroxyl group.
  • Properties: CAS No.: 1306738-48-6 Molecular Weight: 241.51 g/mol Reactivity: The ketone moiety increases electrophilicity, making it more reactive in nucleophilic addition reactions compared to the ethanol derivative .
Chlorophenyl-Substituted Analog :
  • Compound: 2,2,2-Trichloro-1-(4-chlorophenyl)-1-(2-chlorophenyl)ethanol
  • Structure : Pyrazole replaced with chlorophenyl groups.
  • Application: Metabolite of the pesticide dicofol, highlighting the agrochemical relevance of trichloroethanol derivatives .

Physicochemical and Commercial Data

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Key Feature
Target Compound 1338495-32-1 C₇H₉Cl₃N₂O 243.51 ≥95% 1,3-Dimethyl pyrazole
1-Methyl Analog 1338495-17-2 C₆H₇Cl₃N₂O 229.49 ≥95% Reduced steric hindrance
1-Ethyl-3,5-Dimethyl Analog 1338494-96-4 C₉H₁₃Cl₃N₂O 271.57 ≥97% Enhanced lipophilicity
1,3,5-Trimethyl Analog 1338494-89-5 C₈H₁₁Cl₃N₂O 257.54 ≥95% Higher density/boiling point
Trichloroethanone Derivative 1306738-48-6 C₇H₇Cl₃N₂O 241.51 ≥95% Ketone functionality

Research and Application Insights

  • Synthetic Utility: These compounds are intermediates in synthesizing pyrazole-containing pharmaceuticals and pesticides. For example, related trichloroethanol carboxamides are used in antimicrobial and antioxidant studies .
  • Agrochemical Relevance : Structural analogs like pyrasulfotole (CAS 365400-11-9) demonstrate the importance of pyrazole derivatives in herbicide development .

Biological Activity

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol (chemical formula: C7H9Cl3N2O) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound features a trichloromethyl group attached to a pyrazole ring, which is further substituted with two methyl groups. This unique structure contributes to its reactivity and interactions with biological systems.

The biological activity of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is primarily attributed to its interactions with various enzymes and proteins:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism and biosynthesis of steroids.
  • Binding Affinity : Molecular simulation studies indicate that similar compounds can effectively bind to target proteins by fitting into their active sites with lower binding free energy.

Antipromastigote Activity

Research indicates that 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol exhibits potent antipromastigote activity in vitro. This suggests potential applications in treating infections caused by Leishmania species.

Cellular Effects

The compound's cellular effects are concentration-dependent and vary across different cell types. Notably:

  • It can alter cell signaling pathways.
  • Changes in gene expression and cellular metabolism have been observed in response to treatment with this compound.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antimicrobial Properties : In vitro studies demonstrated significant antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
  • Cytotoxicity : Evaluations of cytotoxic effects on cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways. This property positions it as a candidate for anticancer drug development.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects against oxidative stress-induced neuronal damage, although further research is required to elucidate the underlying mechanisms.

Data Summary

Biological ActivityObservationsReferences
Antipromastigote ActivityPotent activity against Leishmania species
Antimicrobial PropertiesEffective against various pathogens
CytotoxicityInduces apoptosis in cancer cell lines
Neuroprotective EffectsPotential protection against oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 2
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2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.